molecular formula C7H6ClNO B11917868 o-Chlorobenzaldehyde oxime CAS No. 3717-27-9

o-Chlorobenzaldehyde oxime

Cat. No.: B11917868
CAS No.: 3717-27-9
M. Wt: 155.58 g/mol
InChI Key: FZIVKDWRLLMSEJ-UITAMQMPSA-N
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Description

o-Chlorobenzaldehyde oxime: is an organic compound derived from o-chlorobenzaldehyde. It is characterized by the presence of a hydroxylamine group attached to the carbon-nitrogen double bond of the benzaldehyde structure. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Chlorobenzaldehyde oxime can be synthesized by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an alcoholic solution, often using ethanol or methanol as the solvent. The reaction is facilitated by the presence of a base, such as pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. For instance, grinding o-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) has been shown to yield the oxime efficiently .

Chemical Reactions Analysis

Types of Reactions: o-Chlorobenzaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. Additionally, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for nerve agent poisoning .

Properties

CAS No.

3717-27-9

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5-

InChI Key

FZIVKDWRLLMSEJ-UITAMQMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NO)Cl

Origin of Product

United States

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